What are the chemical properties of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine?
What are the chemical properties of 4-(4-Methyl-1h-imidazol-1-yl)benzenamine?
An In-depth Technical Guide to the Chemical Properties of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine
Introduction
4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a reactive aniline moiety and a versatile imidazole ring, makes it a valuable intermediate in the synthesis of pharmacologically active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The imidazole motif is a common feature in many biologically active molecules, prized for its ability to participate in hydrogen bonding and coordinate with metal ions, which is fundamental to many enzymatic processes.[1]
Molecular Structure and Identification
The foundational aspect of understanding any chemical compound is its structure. 4-(4-Methyl-1H-imidazol-1-yl)benzenamine consists of a benzenamine (aniline) ring where the nitrogen atom is para to the point of attachment of a 4-methylimidazole ring.
| Identifier | Value |
| IUPAC Name | 4-(4-Methyl-1H-imidazol-1-yl)benzenamine |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| CAS Number | 75815-15-5[2] |
The structure combines the nucleophilic character of the aniline nitrogen with the unique electronic and coordinating properties of the imidazole ring. The methyl group at the 4-position of the imidazole ring can influence the steric and electronic properties of the molecule compared to its unsubstituted counterpart.
Synthesis Protocols
The synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine and its derivatives is well-documented in patent literature, often as a key step in the production of tyrosine kinase inhibitors.[3][4] A common strategy involves the coupling of a substituted phenylamine with 4-methylimidazole, followed by reduction of a nitro group if a nitroaniline precursor is used.
Protocol: Ullmann Condensation Approach
A prevalent method for synthesizing aryl-imidazole linkages is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an imidazole in the presence of a copper catalyst and a base.
Step-by-Step Methodology:
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Reaction Setup: To a reaction vessel, add 4-bromoaniline (1 equivalent), 4-methylimidazole (1.2 equivalents), potassium carbonate (K₂CO₃) as the base (2 equivalents), and a copper(I) iodide (CuI) catalyst (0.1 equivalents).
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Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 120-150°C.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(4-Methyl-1H-imidazol-1-yl)benzenamine.
Logical Flow: Synthesis Pathway
The following diagram illustrates a generalized synthetic pathway. The choice of starting materials, particularly the use of a nitro-substituted benzene, is a common industrial strategy as the nitro group can be efficiently reduced to the target amine in the final step.[3][4]
Caption: Generalized synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this specific compound are not widely published in peer-reviewed journals. However, data can be aggregated from chemical supplier databases and computational predictions.
| Property | Value/Information | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structure |
| pKa | The aniline amine (NH₂) is weakly basic. The imidazole ring has both acidic (N-H) and basic (lone pair on N) sites. | Inferred from structure |
| LogP | 2.78 (Predicted) | [5] |
Spectroscopic and Analytical Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of the compound. While a dedicated public spectral database for this specific molecule is scarce, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals corresponding to the protons on the phenylene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the aniline ring will show a characteristic splitting pattern.
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Imidazole Protons: Two signals for the protons on the imidazole ring would be expected, likely in the δ 7.0-8.5 ppm range.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group (CH₃) would appear in the upfield region, typically around δ 2.1-2.3 ppm.[3]
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Amine Protons: A broad singlet for the amine (NH₂) protons, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Signals for the ten unique carbon atoms would be observed. The carbons of the benzene and imidazole rings would resonate in the δ 110-150 ppm region. The methyl carbon would appear significantly upfield.
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Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS): In positive ion mode, the molecule would readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 174.10.
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Infrared (IR) Spectroscopy:
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N-H Stretching: Characteristic stretches for the primary amine (NH₂) would be observed in the 3300-3500 cm⁻¹ region.
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C=C and C=N Stretching: Aromatic and imidazole ring stretches would appear in the 1400-1600 cm⁻¹ region.
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Reactivity and Chemical Behavior
The chemical reactivity of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is dictated by its two primary functional groups: the aniline amine and the imidazole ring.
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Aniline Moiety: The primary amine is a nucleophilic center and can undergo a variety of reactions common to anilines, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a key reaction for its use as an intermediate in the synthesis of drugs like Nilotinib.[4]
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Imidazole Ring: The imidazole ring is aromatic and relatively stable. The lone pair of electrons on the non-protonated nitrogen atom can act as a ligand to coordinate with metal ions.
Stability and Storage: The compound should be stored in a cool, dry place away from light and oxidizing agents. Like many anilines, it may be susceptible to air oxidation, which can lead to discoloration over time. Storage under an inert atmosphere is recommended for long-term preservation of purity.
Applications in Research and Drug Development
The primary and most significant application of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is as a key intermediate in the synthesis of pharmaceuticals.
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Tyrosine Kinase Inhibitors: This molecule is a well-established building block for the synthesis of Nilotinib (Tasigna), a medication used to treat chronic myelogenous leukemia (CML).[4] In the synthesis of Nilotinib, the aniline group of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is acylated in an amide bond-forming reaction.[6]
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Medicinal Chemistry: The imidazole-aniline scaffold is of broad interest in medicinal chemistry. Imidazole-containing compounds exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][7] This makes 4-(4-Methyl-1H-imidazol-1-yl)benzenamine a valuable starting material for the development of new therapeutic agents.
Conclusion
4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a compound of significant interest due to its central role in the synthesis of high-value pharmaceutical products. While comprehensive, publicly available data on all its chemical properties remains somewhat limited, its synthetic pathways and principal applications are well-established. This guide consolidates the available technical information, providing a foundational resource for scientists and researchers working with this important chemical intermediate. The structural motifs present in this molecule continue to be explored for the rational design of novel inhibitors for various therapeutic targets.[8]
References
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Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.
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Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. IPINDIA.
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4-(4-methyl-1H-imidazol-5-yl)benzenamine | 75815-15-5. ChemicalBook.
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Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.
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(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI.
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3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. ChemScene.
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Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. PubMed.
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry.
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